A Comprehensive Technical Guide to Fmoc-DL-Ala-OH for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Fmoc-DL-Ala-OH for Researchers and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine, commonly abbreviated as Fmoc-DL-Ala-OH, is a synthetic amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental in peptide chemistry, offering the advantage of being stable under acidic conditions and readily cleaved by a mild base, typically a piperidine (B6355638) solution. This orthogonal deprotection strategy allows for the selective removal of the Fmoc group without affecting acid-labile side-chain protecting groups, a cornerstone of modern peptide synthesis. This guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of Fmoc-DL-Ala-OH for researchers, scientists, and professionals in drug development.
Chemical Properties
Fmoc-DL-Ala-OH is a white to off-white solid.[1][2] It is a racemic mixture of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH. The presence of the bulky, hydrophobic Fmoc group significantly influences its solubility, making it soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but sparingly soluble in water.[1][3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][4] |
| Molecular Weight | 311.33 g/mol | [1] |
| CAS Number | 35661-38-2 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 147-153 °C (for L-isomer) | [3][5] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF. Soluble in water. | [1][3][6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2][7] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available | [1][8] |
| ¹³C NMR | Spectra available | [9] |
| IR Spectroscopy | Spectra available | [9] |
| Mass Spectrometry | MS-ESI (pos. ion) m/z: 334.2 [M+Na]⁺ | [10] |
Experimental Protocols
The primary application of Fmoc-DL-Ala-OH is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-DL-Ala-OH residue into a growing peptide chain attached to a solid support (e.g., rink amide resin).
Materials
-
Fmoc-DL-Ala-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol for a Single Coupling Cycle
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with the deprotection solution (20% piperidine in DMF) for a specified period (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: In a separate vial, Fmoc-DL-Ala-OH is pre-activated by dissolving it in DMF with a coupling reagent such as DIC and an additive like Oxyma. This mixture is typically allowed to react for a few minutes to form the activated ester.
-
Coupling: The activated Fmoc-DL-Ala-OH solution is added to the reaction vessel containing the deprotected resin. The vessel is then agitated for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and by-products.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
Synthesis of Fmoc-DL-Ala-OH
Fmoc-DL-Ala-OH can be synthesized by the reaction of DL-alanine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.[10]
-
DL-alanine is dissolved in a mixed solvent system (e.g., water/dioxane).
-
Sodium carbonate is added to the solution.
-
Fmoc-OSu is added, and the mixture is stirred overnight.
-
The reaction mixture is worked up by extraction and acidification to yield the final product.
Visualizations
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates a typical cycle for the incorporation of an amino acid using Fmoc solid-phase peptide synthesis.
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.
Conclusion
Fmoc-DL-Ala-OH is a critical reagent in the field of peptide synthesis, enabling the straightforward incorporation of alanine (B10760859) residues into peptide chains. Its well-defined chemical properties and the robust nature of the Fmoc-SPPS methodology make it an indispensable tool for researchers in academia and industry. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of Fmoc-DL-Ala-OH in the synthesis of peptides for research, therapeutic, and diagnostic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMOC-Ala-OH | 35661-39-3 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum [chemicalbook.com]
- 9. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]
- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
